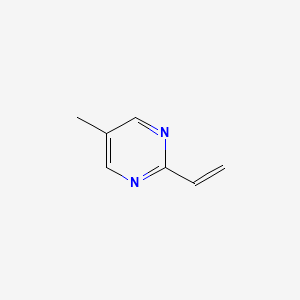

5-Methyl-2-vinylpyrimidine

Vue d'ensemble

Description

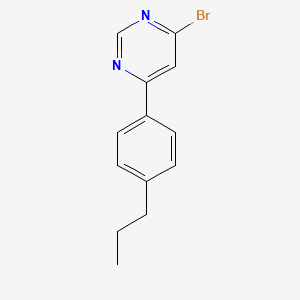

“5-Methyl-2-vinylpyrimidine” is a chemical compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a vinyl group (ethenyl) and a methyl group attached to the pyrimidine ring .

Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Polysubstituted 5-Aminopyrimidine-2(1H)-thiones A study highlighted an efficient method for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea. This reaction is notable for its simplicity, efficiency, and the lack of need for additional additives, showcasing a potential application in chemical synthesis and material science (Shao et al., 2012).

Water-mediated Synthesis of Disubstituted 5-Aminopyrimidines Another significant research finding was the development of an efficient and eco-friendly method for synthesizing disubstituted 5-aminopyrimidines from vinyl azides using water as a solvent under microwave irradiation. This method offers high conversion rates, shorter reaction times, and cleaner reaction profiles, emphasizing the role of green chemistry in modern synthesis processes (Dehbi et al., 2018).

Material Science and Engineering Applications

Microporous Poly(vinylidene Fluoride) Hollow Fiber Membranes In material science, a study utilized a green solvent, Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, for preparing poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This process utilized thermally induced phase separation and non-solvent induced phase separation techniques, demonstrating the application of chemical compounds in creating advanced materials with high water permeability and specific morphological characteristics (Hassankiadeh et al., 2015).

Environmental Applications

Selective Removal of Cr(VI) Anions A study focused on preparing ion-imprinted polymers using 4-Vinyl pyridine for the selective removal of Cr(VI) anions from aqueous media. This research presents an environmental application of vinyl pyridine derivatives in treating water contamination, showcasing the potential of such compounds in environmental chemistry and engineering (Bayramoglu & Arica, 2011).

Orientations Futures

Research on pyrimidines, including “5-Methyl-2-vinylpyrimidine”, is ongoing due to their numerous potential applications. For instance, multi-modal systems based on the association of a triphenyl-amine core with vinylpyrimidine units that exhibit nice acido and electrochromic properties are being developed . These systems can present up to three different forms allowing to modulate their absorption and luminescence properties over three discrete levels .

Propriétés

IUPAC Name |

2-ethenyl-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-8-4-6(2)5-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJOQHGHIHJIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)

![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)

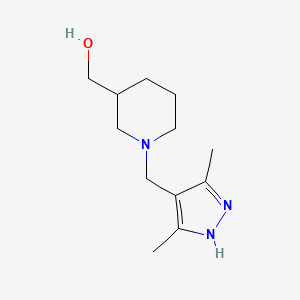

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)

amine](/img/structure/B1475561.png)

amine](/img/structure/B1475562.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)

![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)